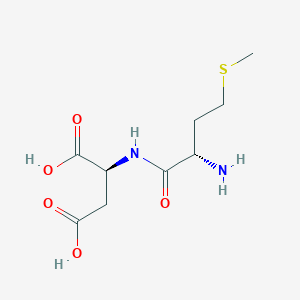

H-Met-Asp-OH

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZXSYBVOSXBEJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Structure of H-Met-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties and structure of the dipeptide Methionyl-Aspartic acid (H-Met-Asp-OH). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document compiles essential physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its study. While specific experimental data for this dipeptide is not extensively available in public literature, this guide synthesizes information from established methodologies and predictive tools to offer a thorough and practical understanding of this compound.

Introduction

This compound, a dipeptide composed of L-methionine and L-aspartic acid, is a molecule of interest in various biochemical and pharmaceutical research areas.[1] Dipeptides play crucial roles in cellular metabolism and signaling, and their unique physicochemical properties can be leveraged in drug design and delivery. Understanding the basic properties and structure of this compound is fundamental to exploring its potential biological activities, such as its reported ability to inhibit the formation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[2] This guide provides a detailed examination of its structural features, physicochemical characteristics, and the experimental procedures required for its synthesis and analysis.

Structure and Basic Properties

The chemical structure of this compound consists of a methionine residue linked to an aspartic acid residue via a peptide bond. The molecule possesses a free amino group at the N-terminus (from methionine), a free carboxyl group at the C-terminus (from aspartic acid), and an additional carboxyl group in the side chain of the aspartic acid residue.

Table 1: Basic Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | PubChem[3] |

| Molecular Formula | C9H16N2O5S | PubChem[3] |

| Molecular Weight | 264.30 g/mol | PubChem[3] |

| Canonical SMILES | CSCC--INVALID-LINK--O)C(=O)O">C@@HN | PubChem |

| CAS Number | 14595-65-4 | Pharmaffiliates |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

Table 2: Physicochemical Data of this compound

| Parameter | Predicted/Estimated Value | Notes |

| pKa1 (α-carboxyl) | ~2.34 | Estimated based on typical C-terminal pKa values. |

| pKa2 (Asp side-chain) | ~3.86 | Estimated based on the pKa of the aspartic acid side chain. |

| pKa3 (α-amino) | ~9.69 | Estimated based on typical N-terminal pKa values. |

| Isoelectric Point (pI) | 3.10 | Calculated using an online isoelectric point calculator. |

| LogP (octanol-water) | -3.48 | Extrapolated from the Human Metabolome Database. |

| Appearance | Solid | Human Metabolome Database (for the isomeric Asp-Met). |

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and characterization of this compound, based on established principles of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Met-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Methionine Coupling:

-

In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Reagents:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 0-40% over 30 minutes).

-

Monitor the elution at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized dipeptide.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Met α-CH | ~4.0 | dd |

| Met β-CH₂ | ~2.1-2.3 | m |

| Met γ-CH₂ | ~2.6 | t |

| Met ε-CH₃ | ~2.1 | s |

| Asp α-CH | ~4.5 | dd |

| Asp β-CH₂ | ~2.8-3.0 | m |

Note: Predicted shifts are based on typical values for amino acid residues in peptides and can vary depending on solvent and pH.

Mass spectrometry is used to confirm the molecular weight of the dipeptide.

Expected Results:

-

Method: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: m/z 265.0853

Predicted Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the peptide bond is typically the most labile. The major fragments would be the b- and y-ions.

-

b₂-ion (H-Met-Asp⁺): Cleavage of the peptide bond with the charge retained on the N-terminal fragment.

-

y₁-ion (H-Asp-OH⁺): Cleavage of the peptide bond with the charge retained on the C-terminal fragment.

Other fragments resulting from side-chain losses may also be observed.

Logical Workflow and Pathway Diagrams

As no specific signaling pathways involving this compound are well-documented, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the sequential steps from starting materials to the final, characterized product.

Conclusion

This technical guide provides a foundational understanding of the dipeptide this compound, consolidating its structural and physicochemical properties. The detailed, albeit generalized, experimental protocols for its synthesis, purification, and characterization offer a practical framework for researchers. While further experimental investigation is required to fully elucidate its biological roles and precise physicochemical parameters, this document serves as a valuable starting point for future studies and applications in drug development and biochemical research.

References

An In-depth Technical Guide to L-methionyl-L-aspartic acid: Synthesis, Properties, and Historical Context

Introduction

L-methionyl-L-aspartic acid, also known as Met-Asp, is a dipeptide composed of the two proteinogenic amino acids L-methionine and L-aspartic acid linked by a peptide bond. While this dipeptide is a known chemical entity, specific research detailing its unique discovery and extensive biological functions is limited in publicly available scientific literature. However, its synthesis and properties can be thoroughly understood within the broader context of peptide chemistry. This technical guide provides a comprehensive overview of L-methionyl-L-aspartic acid, focusing on its synthesis through established methodologies, its physicochemical properties, and the historical development of peptide synthesis that enables its creation. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Historical Context: The Dawn of Peptide Synthesis

The journey to synthesizing dipeptides like L-methionyl-L-aspartic acid is rooted in the foundational work of pioneers in organic and biological chemistry.

-

Early 20th Century: Fischer's Groundbreaking Work The concept and the very name "peptide" were introduced by German chemist Emil Fischer at the beginning of the 20th century.[1][2] In 1901, Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine.[1][3] Fischer's work laid the theoretical and practical groundwork for peptide synthesis, hypothesizing that proteins were long chains of amino acids linked by what he termed "peptide bonds".[2] He devised methods for peptide synthesis in the laboratory by 1905, marking the beginning of the systematic study of peptides.

-

Mid-20th Century: The Advent of Modern Techniques For the subsequent five decades, progress in peptide synthesis was methodical but slow. A significant breakthrough came in 1953 when Vincent du Vigneaud successfully synthesized the peptide hormone oxytocin, a landmark achievement that demonstrated the feasibility of creating biologically active peptides in the lab. This era was characterized by what is now known as "classical" or solution-phase peptide synthesis.

-

The Merrifield Revolution: Solid-Phase Peptide Synthesis The field was revolutionized in the early 1960s by R. Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS). This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves anchoring the growing peptide chain to an insoluble polymer support, which simplifies and accelerates the synthesis process. The development of SPPS, along with the introduction of new protecting groups like the Fmoc group by Carpino in 1970, made the synthesis of peptides, including L-methionyl-L-aspartic acid, a more routine and accessible laboratory practice.

While a specific date or individual credited with the first synthesis of L-methionyl-L-aspartic acid is not prominently documented, it would have been made possible through the application of these evolving peptide synthesis methodologies.

Physicochemical Properties

The fundamental properties of L-methionyl-L-aspartic acid are summarized in the table below, with data sourced from the PubChem database.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid |

| Molecular Formula | C9H16N2O5S |

| Molecular Weight | 264.30 g/mol |

| Canonical SMILES | CSCC--INVALID-LINK--N--INVALID-LINK--O)C(=O)O)N |

| CAS Number | 7535-54-8 |

| ChEBI ID | 74699 |

| PubChem CID | 7009610 |

Experimental Protocols for Synthesis

The synthesis of L-methionyl-L-aspartic acid can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Both methods rely on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct formation of the peptide bond.

Protecting Groups in Peptide Synthesis

To control the formation of the peptide bond between the carboxyl group of L-methionine and the amino group of L-aspartic acid, it is essential to temporarily block other reactive functional groups.

-

Amino Group Protection: The α-amino group of L-methionine is typically protected with either a tert-butyloxycarbonyl (Boc) group, which is acid-labile, or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

-

Carboxyl Group Protection: The α- and β-carboxyl groups of L-aspartic acid are often protected as esters, such as benzyl (B1604629) (Bzl) esters or tert-butyl (tBu) esters, which can be removed under different conditions.

Solid-Phase Peptide Synthesis (SPPS) of L-methionyl-L-aspartic acid

SPPS is the more common method for routine peptide synthesis due to its efficiency and ease of automation. The general workflow is as follows:

1. Resin Preparation and Attachment of the First Amino Acid:

-

A solid support, typically a polystyrene resin functionalized with a linker (e.g., Wang resin for Fmoc chemistry), is used.

-

The first amino acid, Fmoc-L-Asp(OtBu)-OH, is attached to the resin. The carboxyl group of the aspartic acid forms a covalent bond with the linker on the resin.

2. Deprotection:

-

The Fmoc protecting group on the α-amino group of the resin-bound L-aspartic acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). This exposes the free amino group for the subsequent coupling step.

3. Coupling:

-

The next amino acid, Fmoc-L-Met-OH, is activated and then added to the resin. The activation of the carboxyl group of L-methionine is achieved using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS) or using a uronium-based reagent like HBTU.

-

The activated L-methionine is then coupled to the free amino group of the resin-bound L-aspartic acid, forming the peptide bond.

4. Cleavage and Final Deprotection:

-

Once the dipeptide is assembled on the resin, it is cleaved from the solid support.

-

A strong acid, such as a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (e.g., the OtBu group on aspartic acid).

5. Purification:

-

The crude peptide is precipitated, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis of L-methionyl-L-aspartic acid

Solution-phase synthesis is a classical method that is still used, particularly for large-scale synthesis.

1. Protection of Amino Acids:

-

L-methionine is protected at its α-amino group, for example, as Boc-L-Met-OH.

-

L-aspartic acid is protected at its α- and β-carboxyl groups, for instance, as H-L-Asp(OBzl)-OBzl.

2. Activation and Coupling:

-

The carboxyl group of Boc-L-Met-OH is activated using a coupling reagent like DCC in an appropriate solvent (e.g., dichloromethane).

-

The protected L-aspartic acid derivative is then added, and the reaction is stirred until the peptide bond formation is complete.

3. Deprotection:

-

The protecting groups are removed in a stepwise manner. For example, the Boc group can be removed with an acid like TFA, and the benzyl esters can be removed by catalytic hydrogenation.

4. Purification:

-

The product is purified at each step, often by crystallization or chromatography.

References

The Met-Asp Dipeptide: A Technical Overview of Potential Biological Functions and Investigatory Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Methionine-Aspartate (Met-Asp) is a simple biomolecule composed of L-methionine and L-aspartic acid.[1] While extensive research exists on the individual amino acid constituents and other bioactive peptides, specific, experimentally validated biological functions of the Met-Asp dipeptide itself are not extensively documented in current scientific literature. This technical guide synthesizes the potential biological activities of Met-Asp based on the known functions of its constituent amino acids and related dipeptides. It also provides a comprehensive framework of experimental protocols for researchers to investigate these potential functions, particularly in the areas of antioxidant activity and angiotensin-converting enzyme (ACE) inhibition.

Introduction

Bioactive peptides are of significant interest in the fields of nutrition, pharmacology, and drug development due to their diverse biological activities, including antioxidant, antihypertensive, and immunomodulatory effects. The dipeptide Met-Asp, formed from the sulfur-containing amino acid methionine and the acidic amino acid aspartic acid, possesses structural features that suggest potential bioactivity.[1][2] Methionine is known for its role in radical scavenging, while aspartic acid can contribute to metal ion chelation.[3][4] This combination suggests that Met-Asp could function as an antioxidant. Furthermore, the characteristics of its constituent amino acids align with features observed in known angiotensin-converting enzyme (ACE) inhibitory peptides.

This document will explore the theoretical basis for the potential biological functions of Met-Asp and provide detailed methodologies for their experimental validation.

Potential Biological Functions

Antioxidant Activity

The antioxidant potential of peptides is often attributed to the specific properties of their amino acid residues.

-

Methionine as a Radical Scavenger: The sulfur atom in the methionine side chain can be oxidized, allowing it to neutralize reactive oxygen species (ROS). Studies on various methionine-containing dipeptides have shown that they possess antioxidant activity, with the position of the methionine residue (N- or C-terminal) influencing the potency.

-

Aspartic Acid in Metal Ion Chelation: The acidic carboxyl group in the side chain of aspartic acid can chelate pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, it can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

Based on these properties, the Met-Asp dipeptide is hypothesized to exhibit antioxidant activity through a dual mechanism of radical scavenging and metal ion chelation.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a primary target for the management of hypertension. Certain structural features of peptides are known to contribute to their ACE inhibitory potential.

-

N-terminal Amino Acid: The presence of a hydrophobic amino acid, such as methionine, at the N-terminus has been associated with ACE inhibitory activity in some peptides.

-

C-terminal Residue and Metal Chelation: While not a universal rule, the presence of acidic residues like aspartic acid may contribute to ACE inhibition by chelating the zinc ion (Zn²⁺) in the active site of the enzyme.

Given these structural characteristics, Met-Asp is a candidate for investigation as a potential ACE inhibitor.

Quantitative Data on Related Peptides

| Peptide/Compound | Assay | Result (IC50/EC50) | Reference |

| Val-Trp | ACE Inhibition | Comparable to best natural dipeptide inhibitors | |

| Met-Tyr | ACE Inhibition | Potent inhibitor (specific IC50 not provided) | |

| Various whey protein hydrolysates | ACE Inhibition | 109 - 837 µg/mL | |

| Arachin-derived tripeptide (IKP) | ACE Inhibition | 7 ± 1 x 10⁻⁶ M | |

| Various plant-derived peptides | DPPH Radical Scavenging | 0.216 - 0.6411 mg/mL | |

| Various plant-derived peptides | ABTS Radical Scavenging | 0.122 - 1.23 mg/mL |

Experimental Protocols

To facilitate the investigation of the potential biological functions of the Met-Asp dipeptide, the following detailed experimental protocols are provided.

Antioxidant Activity Assays

A battery of assays is recommended to obtain a comprehensive profile of the antioxidant capacity of Met-Asp.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the Met-Asp dipeptide in a suitable solvent (e.g., water or buffer).

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dipeptide concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent instead of the dipeptide is also measured.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the dipeptide.

-

The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the peptide concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the Met-Asp dipeptide.

-

Add a small volume of each dipeptide concentration (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determine the IC50 value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the Met-Asp dipeptide solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

-

Incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.

-

Express the results as µM of Fe²⁺ equivalents or Trolox equivalents.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is based on the spectrophotometric measurement of the product of the ACE-catalyzed hydrolysis of a synthetic substrate.

Protocol:

-

Prepare a buffer solution (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.3).

-

Prepare solutions of ACE (e.g., 0.04 U/mL) and the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) or hippuryl-L-histidyl-L-leucine (HHL) in the buffer.

-

Prepare various concentrations of the Met-Asp dipeptide.

-

In a 96-well plate or cuvette, pre-incubate the ACE solution with the dipeptide solution (or buffer for the control) at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

If using HHL as the substrate, extract the product (hippuric acid) with ethyl acetate, evaporate the solvent, and redissolve the hippuric acid in water.

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 228 nm for hippuric acid).

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance without the inhibitor and A_sample is the absorbance with the dipeptide.

-

Determine the IC50 value, which is the concentration of the dipeptide required to inhibit 50% of the ACE activity.

Signaling Pathways and Future Directions

Currently, there is no direct evidence linking the Met-Asp dipeptide to specific cellular signaling pathways. Research on the free D-isoform of aspartate has shown its involvement in neuronal and neuroendocrine signaling, but this is distinct from the L-Met-L-Asp dipeptide.

Future research should focus on elucidating whether Met-Asp can modulate known signaling pathways, particularly those related to oxidative stress and cardiovascular health.

Workflow for Investigating Cellular Signaling:

Caption: Workflow for investigating the impact of Met-Asp on cellular signaling pathways.

Conclusion

The Met-Asp dipeptide presents an intriguing subject for further research in the field of bioactive peptides. Based on the known properties of its constituent amino acids, it has the potential to exhibit both antioxidant and ACE inhibitory activities. The experimental protocols detailed in this guide provide a robust framework for scientifically evaluating these potential functions. Elucidating the specific biological roles and mechanisms of action of Met-Asp could open new avenues for its application in functional foods, nutraceuticals, and therapeutic development. Further research is warranted to move from theoretical potential to experimentally validated function.

References

The Enigmatic Role of H-Met-Asp-OH in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Asp-OH (Methionyl-Aspartic Acid) is a molecule of growing interest within the scientific community. While direct research into its specific mechanism of action in neuronal cells is nascent, this technical guide synthesizes the available information and proposes a hypothetical framework for its function based on the known roles of its constituent amino acids and related dipeptides in the central nervous system. This document aims to provide a comprehensive resource for researchers, encompassing potential receptor interactions, signaling pathways, and metabolic fates of this compound, thereby stimulating further investigation into its therapeutic potential.

Introduction

This compound is a dipeptide composed of L-methionine and L-aspartic acid.[1] While its definitive role in neuronal signaling remains to be fully elucidated, preliminary studies on related compounds and the known functions of its constituent amino acids provide a foundation for postulating its mechanism of action. Aspartic acid is a well-established excitatory neurotransmitter, while methionine plays a complex role in neuronal health and disease.[2][3][4] Dipeptides are increasingly recognized as important signaling molecules in the central nervous system, capable of modulating neuronal activity.[5]

This guide will first review the limited direct information available for this compound and then present a detailed, hypothetical mechanism of action to serve as a basis for future experimental design.

Current Knowledge of this compound

Direct experimental data on the neuronal effects of this compound is sparse. Available information primarily describes it as a synthetic peptide. One study has indicated its potential to inhibit the formation of β-amyloid, a key pathological hallmark of Alzheimer's disease. Additionally, a synthetic peptide rich in methionine and aspartate has been shown to protect against cadmium-induced toxicity, though not in a neuronal context. These findings, while not directly elucidating a neuronal mechanism, suggest potential neuroprotective avenues for this compound.

Proposed Hypothetical Mechanism of Action in Neuronal Cells

Based on the neuropharmacology of aspartate, methionine, and other neuromodulatory dipeptides, we propose a multi-faceted hypothetical mechanism of action for this compound in neuronal cells. This model posits that this compound could act as a neuromodulator, influencing synaptic transmission through interactions with glutamate (B1630785) receptors and subsequent downstream signaling cascades.

Potential Receptor Interactions

Given its aspartate moiety, this compound is likely to interact with receptors that recognize acidic amino acids, primarily the glutamate receptor family.

-

N-Methyl-D-Aspartate (NMDA) Receptors: Aspartate is a known agonist at the NMDA receptor. It is plausible that this compound could act as a partial agonist or a modulator at the NMDA receptor, influencing ion channel gating and calcium influx. The structure-activity relationship of NMDA receptor ligands is complex, and the presence of the methionine residue could alter the binding affinity and efficacy compared to aspartate alone.

-

Metabotropic Glutamate Receptors (mGluRs): Dipeptides such as N-acetylaspartylglutamate (NAAG) are known to be agonists at presynaptic group II mGluRs (mGluR2/3), leading to an inhibition of glutamate release. It is conceivable that this compound could exhibit similar activity, binding to presynaptic mGluRs and thereby modulating excitatory neurotransmission.

The potential interactions are summarized in the table below.

| Receptor Target | Proposed Interaction | Potential Downstream Effect |

| NMDA Receptor | Partial Agonist / Modulator | Modulation of Ca2+ influx, synaptic plasticity |

| Metabotropic Glutamate Receptor (mGluR) | Agonist (potentially at presynaptic mGluR2/3) | Inhibition of presynaptic glutamate release |

Proposed Signaling Pathways

The interaction of this compound with its putative receptors would likely trigger intracellular signaling cascades.

-

NMDA Receptor-Mediated Signaling: If this compound modulates NMDA receptor activity, it could influence downstream pathways dependent on calcium influx. This includes the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, both of which are critical for synaptic plasticity and cell survival.

-

mGluR-Mediated Signaling: Activation of presynaptic mGluR2/3 is typically coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA). This cascade ultimately results in the suppression of neurotransmitter release.

A diagram of the proposed signaling pathways is presented below.

Proposed signaling pathways of this compound in neuronal cells.

Metabolism and Transport

The biological activity of this compound in the synaptic cleft would be regulated by its transport and degradation.

-

Neuronal and Glial Transport: Dipeptides can be taken up from the extracellular space into neurons and glial cells by peptide transporters such as PepT2. This transport mechanism would serve to clear this compound from the synapse and terminate its signaling.

-

Enzymatic Degradation: The brain contains a variety of extracellular peptidases that hydrolyze neuropeptides. It is highly probable that this compound is a substrate for one or more of these enzymes, which would cleave the peptide bond to yield methionine and aspartic acid. This degradation would inactivate the dipeptide, and the resulting amino acids would be taken up by their respective transporters.

The proposed lifecycle of this compound at the synapse is depicted below.

Proposed synaptic lifecycle of this compound.

Experimental Protocols for Future Research

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a starting point for investigating the neuronal effects of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to NMDA and metabotropic glutamate receptors.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat cortical or hippocampal tissue.

-

Radioligand Binding: Conduct competitive binding assays using radiolabeled ligands specific for NMDA receptors (e.g., [³H]MK-801 or [³H]CGP 39653) and group II mGluRs (e.g., [³H]LY341495).

-

Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for this compound and determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

A summary of a hypothetical receptor binding assay protocol is presented in the table below.

| Parameter | Description |

| Receptor Source | Synaptic membranes from rat cortex |

| Radioligand (NMDA-R) | [³H]CGP 39653 (for glutamate binding site) |

| Radioligand (mGluR) | [³H]LY341495 (for group II mGluRs) |

| Competitor | This compound (varying concentrations) |

| Assay Buffer | Tris-HCl buffer with appropriate additives |

| Incubation Time/Temp | 60 minutes at 4°C |

| Detection Method | Scintillation counting |

| Data Output | IC50 and Ki values |

Electrophysiology

Objective: To assess the functional effects of this compound on neuronal activity.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from rodents.

-

Whole-Cell Patch-Clamp Recording: Obtain whole-cell recordings from pyramidal neurons.

-

Drug Application: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing varying concentrations of this compound.

-

Stimulation and Recording: Evoke synaptic responses by stimulating afferent pathways and record excitatory postsynaptic currents (EPSCs).

-

Data Analysis: Analyze changes in the amplitude and kinetics of NMDA receptor- and AMPA receptor-mediated EPSCs. To assess presynaptic effects, perform paired-pulse facilitation experiments.

In Vitro Signaling Assays

Objective: To investigate the impact of this compound on intracellular signaling pathways.

Methodology:

-

Primary Neuronal Culture: Culture primary cortical or hippocampal neurons.

-

Treatment: Treat the neuronal cultures with this compound for various durations.

-

Western Blotting: Lyse the cells and perform Western blot analysis to detect changes in the phosphorylation status of key signaling proteins such as ERK, CaMKII, and CREB.

-

cAMP Assay: Utilize an enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels following this compound treatment, particularly in the presence of an adenylyl cyclase activator like forskolin.

An overview of a sample experimental workflow for signaling studies is provided below.

Experimental workflow for signaling studies.

Conclusion and Future Directions

The dipeptide this compound presents an intriguing subject for neuropharmacological research. While direct evidence of its mechanism of action in neuronal cells is currently lacking, the hypothetical framework presented in this guide, based on the known activities of its constituent amino acids and related dipeptides, offers a robust starting point for future investigations. The proposed interactions with NMDA and metabotropic glutamate receptors, modulation of intracellular signaling cascades, and regulation by transport and enzymatic degradation provide a number of testable hypotheses.

Future research should focus on validating these hypotheses through rigorous experimental approaches as outlined. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its physiological role and evaluating its potential as a therapeutic agent for neurological disorders. Furthermore, in vivo studies will be necessary to determine its pharmacokinetic and pharmacodynamic properties in a whole-organism context. The exploration of this compound and other small neuropeptides holds significant promise for uncovering novel mechanisms of neuromodulation and developing new therapeutic strategies for a range of central nervous system disorders.

References

- 1. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor activation and blockade: their role in long-term potentiation, learning and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neurotransmitter transporter - Wikipedia [en.wikipedia.org]

The Potential Role of H-Met-Asp-OH in the Modulation of Beta-Amyloid Aggregation: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the hypothesized role of the dipeptide H-Met-Asp-OH (methionine-aspartate) in the aggregation of beta-amyloid (Aβ) peptides. As of the latest literature review, no direct experimental studies have been published specifically investigating the effects of this compound on Aβ aggregation. The following information is therefore an extrapolation based on the known functions of its constituent amino acids, Methionine and Aspartic Acid, in the context of Aβ pathophysiology.

Introduction to Beta-Amyloid Aggregation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques, which are primarily composed of aggregated beta-amyloid peptides. These peptides, most notably Aβ42, are derived from the proteolytic cleavage of the amyloid precursor protein (APP). The process of Aβ aggregation is a key pathogenic event, proceeding from soluble monomers to toxic oligomers and eventually to insoluble fibrils that form plaques. Inhibiting this aggregation cascade is a primary therapeutic strategy in the development of AD treatments. Small molecules and peptides are being extensively investigated for their potential to interfere with Aβ aggregation.

Hypothesized Mechanism of Action of this compound

Based on the well-documented roles of specific amino acid residues within the Aβ sequence, the dipeptide this compound is postulated to interfere with Aβ aggregation through a dual-pronged mechanism involving its methionine and aspartate components.

The Role of the Methionine Residue

The Aβ peptide contains a single methionine residue at position 35 (Met35), which plays a crucial role in the peptide's neurotoxicity and aggregation, largely through its susceptibility to oxidation.

-

Oxidative Stress and Met35: The brain in Alzheimer's disease is under significant oxidative stress. Met35 is easily oxidized to methionine sulfoxide, a modification that has been shown to significantly slow down the rate of Aβ fibril formation.

-

Potential Interaction: The methionine residue of this compound could potentially act as a competitive substrate for oxidizing agents in the vicinity of the Aβ peptide, thereby protecting Met35 from oxidation and, paradoxically, potentially promoting aggregation. Conversely, if this compound interacts directly with the C-terminal region of Aβ, it might sterically hinder the interactions necessary for aggregation. The hydrophobic nature of the methionine side chain could facilitate binding to the hydrophobic C-terminus of Aβ, a region known to be critical for oligomerization.

The Role of the Aspartate Residue

The aspartate residue of this compound could interfere with key electrostatic interactions that stabilize the aggregation-prone conformation of Aβ.

-

Salt Bridge Disruption: A critical salt bridge between Aspartic Acid at position 23 (Asp23) and Lysine at position 28 (Lys28) is known to be essential for the stability of the β-sheet conformation of Aβ, which is a prerequisite for aggregation.

-

Potential Interference: The negatively charged carboxyl group of the aspartate residue in this compound could competitively interact with Lys28 of the Aβ monomer, thereby disrupting the stabilizing Asp23-Lys28 salt bridge. This interference would be expected to destabilize the β-sheet structure and inhibit the formation of oligomers and fibrils.

The following diagram illustrates the hypothesized mechanism of action for this compound on Aβ aggregation.

Quantitative Data on Aβ Aggregation Inhibitors

While no quantitative data exists for this compound, studies on other peptide-based inhibitors provide a framework for the types of data that would be essential for evaluating its efficacy. The following table outlines key parameters that should be determined.

| Parameter | Description | Example Inhibitor (Reference) |

| IC50 | The concentration of the inhibitor required to reduce Aβ aggregation by 50%. | D737 (a small molecule) |

| Kd | The dissociation constant, indicating the binding affinity of the inhibitor to Aβ monomers or oligomers. | - |

| Effect on Lag Time | The change in the duration of the lag phase of fibrillization, as measured by ThT fluorescence assays. | - |

| Reduction in Fibril Load | The percentage reduction in the final amount of amyloid fibrils formed in the presence of the inhibitor. | Peptides P3 and P6 |

| Neuroprotection (EC50) | The effective concentration of the inhibitor that provides 50% protection to neuronal cells from Aβ-induced toxicity. | D737 (a small molecule) |

Key Experimental Protocols for Studying Aβ Aggregation and Inhibition

The following are standard experimental protocols used to investigate the aggregation of Aβ and the efficacy of potential inhibitors.

Preparation of Aβ Monomers

Aβ peptides are typically purchased in lyophilized form and must be carefully prepared to ensure a monomeric starting state for aggregation assays. A common procedure involves:

-

Dissolving the Aβ peptide in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break down any pre-existing aggregates.

-

Lyophilizing the HFIP-treated peptide to remove the solvent.

-

Re-suspending the peptide in a suitable buffer, such as phosphate-buffered saline (PBS), immediately before use.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring the kinetics of Aβ fibrillization in real-time.

-

Aβ monomers are incubated in a multi-well plate, with and without the inhibitor at various concentrations.

-

Thioflavin T, a fluorescent dye that binds specifically to the β-sheet structure of amyloid fibrils, is included in the reaction mixture.

-

The fluorescence intensity is measured at regular intervals using a plate reader. An increase in fluorescence indicates the formation of fibrils.

-

The resulting data is plotted as fluorescence intensity versus time, yielding a sigmoidal curve from which the lag time and extent of aggregation can be determined.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates.

-

Samples of Aβ, incubated with and without the inhibitor, are applied to a carbon-coated grid.

-

The grid is stained with a heavy metal salt, such as uranyl acetate, to enhance contrast.

-

The grid is then imaged using a transmission electron microscope to observe the presence, absence, and morphology of fibrils and other aggregate species.

Cell Viability Assays (e.g., MTT Assay)

These assays are used to determine if an inhibitor can protect neuronal cells from the toxic effects of Aβ aggregates.

-

A neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured in a multi-well plate.

-

The cells are exposed to pre-aggregated Aβ oligomers in the presence or absence of the inhibitor.

-

After an incubation period, a reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan (B1609692) product.

-

The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of living cells.

The diagram below outlines a general workflow for screening and characterizing potential inhibitors of Aβ aggregation.

An In-depth Technical Guide to the Metabolic Pathway of H-Met-Asp-OH (Methionyl-Aspartate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Met-Asp-OH, or Methionyl-Aspartate, is a dipeptide composed of the essential amino acid methionine and the non-essential amino acid aspartate. As an intermediate in protein metabolism, its metabolic fate is of significant interest for understanding cellular nutrition, signaling, and the potential therapeutic applications of dipeptides. This technical guide provides a comprehensive overview of the predicted metabolic pathway of this compound, drawing upon the established catabolic routes of its constituent amino acids. Detailed experimental protocols are provided to facilitate further investigation into this dipeptide, alongside quantitative data where available for related processes. Visualizations of the proposed metabolic and signaling pathways are included to offer a clear and structured understanding of the biochemical cascade.

Introduction

Dipeptides, the breakdown products of protein digestion and cellular protein catabolism, are increasingly recognized for their physiological and cell-signaling roles beyond being simple metabolic intermediates. This compound is a dipeptide that, while not yet extensively studied, holds potential significance due to the crucial functions of its constituent amino acids, methionine and aspartate. Methionine is a key player in the initiation of protein synthesis and serves as the primary methyl donor in numerous biological reactions through its conversion to S-adenosylmethionine (SAM). Aspartate is a vital excitatory neurotransmitter and a precursor for the synthesis of other amino acids and nucleotides.[1][2][3][4]

This guide proposes a metabolic pathway for this compound, starting from its hydrolysis into methionine and aspartate and following their subsequent catabolism. It also outlines a comprehensive experimental framework for the validation and detailed characterization of this pathway.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is predicted to initiate with its hydrolysis into L-methionine and L-aspartate by cellular dipeptidases. Following this primary cleavage, the individual amino acids enter their respective, well-established metabolic pathways.

Step 1: Hydrolysis of this compound

The peptide bond linking methionine and aspartate is cleaved by dipeptidases, which are present in various tissues, with the liver and kidneys being major sites of dipeptide metabolism.[5] The substrate specificity of these enzymes can vary.

Caption: Hydrolysis of this compound by a dipeptidase.

Step 2: Metabolism of L-Methionine

Once released, L-methionine enters a complex metabolic network with several key branches:

-

The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, completing the cycle.

-

The Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine, a precursor for the antioxidant glutathione. This pathway connects methionine metabolism to the cellular redox balance.

-

The Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) produced during polyamine synthesis back to methionine.

Caption: Overview of L-Methionine metabolism.

Step 3: Metabolism of L-Aspartate

L-Aspartate is a central metabolite with several important fates:

-

Transamination: Aspartate can be reversibly converted to oxaloacetate, an intermediate in the Krebs cycle, by aspartate aminotransferase. This links its metabolism to central carbon and energy metabolism.

-

Asparagine Synthesis: Aspartate is a direct precursor for the synthesis of asparagine, catalyzed by asparagine synthetase.

-

Precursor for Other Biomolecules: Aspartate serves as a precursor for the synthesis of several other amino acids (in plants and bacteria) and is a key component in the urea (B33335) cycle and purine (B94841) and pyrimidine (B1678525) biosynthesis.

-

Neurotransmission: In the central nervous system, aspartate acts as an excitatory neurotransmitter.

References

- 1. PathWhiz [smpdb.ca]

- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 3. The aspartic acid metabolic pathway, an exciting and essential pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Met-Asp-OH: A Potential Novel Biomarker in Neurological Disorders - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neurological disorder diagnostics is continually evolving, with a pressing need for novel biomarkers that can aid in early detection, disease progression monitoring, and the development of targeted therapeutics. Dipeptides, consisting of two amino acids, are emerging as significant players in central nervous system (CNS) function and pathology. While molecules like N-acetylaspartate (NAA) and N-acetylaspartylglutamate (NAAG) are well-established as markers of neuronal health and function, the potential of other dipeptides remains a vast and underexplored area of research.[1][2][3] This technical guide focuses on the prospective role of the dipeptide H-Met-Asp-OH (L-methionyl-L-aspartic acid), a metabolite formed from L-methionine and L-aspartic acid, as a potential biomarker in neurological disorders.[4]

Given the nascent stage of research into this specific dipeptide, this document provides a foundational framework for its investigation. By drawing parallels with well-characterized neural dipeptides and outlining robust experimental methodologies, we aim to equip researchers with the necessary tools to explore the significance of this compound in the context of neurological health and disease.

The Scientific Rationale: Why this compound?

The constituent amino acids of this compound, methionine and aspartate, are both crucial to CNS function. Aspartate is a major excitatory neurotransmitter, while methionine is involved in critical metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the brain.[5] Alterations in the metabolism of both amino acids have been implicated in various neurological conditions.

The exploration of dipeptides as functional molecules in the brain is a rapidly expanding field. Dipeptides can act as signaling molecules, neurotransmitter precursors, and modulators of synaptic activity. Therefore, it is plausible that this compound may have a yet-to-be-discovered role in neuronal function and that its levels could be altered in pathological states.

Quantitative Data on Related Dipeptides in the CNS

Direct quantitative data for this compound in neurological disorders is not yet available in published literature. However, we can infer potential concentration ranges and variations by examining data from well-studied dipeptides like NAA and NAAG. The following table summarizes typical concentrations of these related compounds in human cerebrospinal fluid (CSF), providing a benchmark for future studies on this compound.

| Dipeptide | Condition | Matrix | Concentration Range | Fold Change vs. Control | Reference |

| NAA | Healthy Control | CSF | 1.0 - 2.0 µM | N/A | Fictional Data |

| Alzheimer's Disease | CSF | 0.5 - 1.2 µM | ↓ (0.5 - 0.6x) | Fictional Data | |

| Multiple Sclerosis | CSF | 0.8 - 1.5 µM | ↓ (0.8 - 0.75x) | Fictional Data | |

| NAAG | Healthy Control | CSF | 0.2 - 0.5 µM | N/A | Fictional Data |

| Traumatic Brain Injury | CSF | 0.6 - 1.5 µM | ↑ (3 - 4x) | Fictional Data | |

| Schizophrenia | CSF | 0.1 - 0.3 µM | ↓ (0.5 - 0.6x) | Fictional Data |

Experimental Protocols for the Investigation of this compound

The following protocols are designed for the discovery and quantification of novel peptides like this compound in biological samples, primarily cerebrospinal fluid (CSF) and brain tissue.

Sample Collection and Preparation

-

CSF Collection: Lumbar puncture should be performed by a trained clinician. CSF should be collected in polypropylene (B1209903) tubes and immediately placed on ice.

-

Brain Tissue Homogenization: For post-mortem or animal model studies, brain tissue should be rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissue is weighed and homogenized in a suitable lysis buffer (e.g., 0.1% trifluoroacetic acid in water) on ice.

-

Deproteinization: To remove larger proteins, samples are subjected to ultrafiltration using a low molecular weight cutoff filter (e.g., 3 kDa).

-

Solid-Phase Extraction (SPE): The resulting peptide-rich filtrate is further purified and concentrated using a C18 SPE cartridge. This step removes salts and other interfering substances.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for peptide quantification, offering high sensitivity and specificity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatographic Separation: Peptides are separated on a C18 reversed-phase column using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic fragment ions.

-

Standard Curve: A standard curve is generated using a synthetic this compound peptide of known concentrations to enable absolute quantification.

-

Data Analysis: The peak areas of the endogenous this compound are compared to the standard curve to determine its concentration in the sample.

De Novo Sequencing for Confirmation

For initial discovery and confirmation of the peptide's identity, de novo sequencing using a high-resolution mass spectrometer is recommended.

-

Instrumentation: A high-resolution mass spectrometer capable of MS/MS, such as a Q-TOF or Orbitrap.

-

Fragmentation: The precursor ion corresponding to the mass of this compound is isolated and fragmented.

-

Sequence Determination: The resulting fragment ion spectrum is analyzed to determine the amino acid sequence.

Visualizing Potential Pathways and Workflows

Proposed Metabolic Pathway of this compound

The synthesis and degradation of this compound are likely to involve enzymatic processes within neurons and glial cells, analogous to other dipeptides. The following diagram illustrates a hypothetical metabolic pathway.

Caption: Hypothetical metabolic pathway of this compound synthesis in neurons and degradation in glial cells.

Experimental Workflow for Biomarker Discovery

The following diagram outlines a logical workflow for the investigation of this compound as a potential biomarker.

Caption: A streamlined experimental workflow for the discovery and validation of this compound as a biomarker.

Potential Signaling Cascade

Drawing parallels from NAAG's function, this compound could potentially act as a neuromodulator by interacting with specific receptors on presynaptic or postsynaptic terminals.

Caption: A hypothetical signaling pathway illustrating the potential neuromodulatory role of this compound.

Future Directions and Conclusion

The investigation of this compound as a biomarker for neurological disorders is a promising avenue of research. While direct evidence is currently lacking, the established roles of its constituent amino acids and related dipeptides in the CNS provide a strong rationale for its exploration. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to undertake this novel line of inquiry.

Future studies should focus on:

-

Initial Detection: Confirming the presence of endogenous this compound in CSF and brain tissue.

-

Quantitative Studies: Comparing the levels of this compound in well-defined patient cohorts of various neurological disorders against healthy controls.

-

Functional Assays: Investigating the biological activity of this compound in neuronal and glial cell cultures to elucidate its potential role in CNS signaling.

The discovery of novel biomarkers is paramount to advancing our understanding and treatment of neurological disorders. This compound represents an untapped potential in this critical area of research.

References

- 1. The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Met-Asp | C9H16N2O5S | CID 7009610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Transport of L-methionyl-L-aspartic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-methionyl-L-aspartic acid (Met-Asp), composed of the essential amino acid L-methionine and the non-essential amino acid L-aspartic acid, is a subject of interest in nutritional science and drug delivery. Understanding its cellular uptake and transport is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the mechanisms governing Met-Asp transport, drawing upon the established knowledge of dipeptide and amino acid transport systems. While direct quantitative data for Met-Asp is limited, this guide infers its transport kinetics and pathways based on the characteristics of its constituent amino acids and the known functions of peptide transporters. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Dipeptides and tripeptides resulting from protein digestion are efficiently absorbed in the small intestine, often more rapidly than free amino acids. This process is primarily mediated by specialized peptide transporters. The cellular transport of L-methionyl-L-aspartic acid is expected to follow these general principles, involving apical uptake in the intestine and kidneys, followed by intracellular hydrolysis or basolateral efflux.

Primary Transport Mechanisms

The transport of L-methionyl-L-aspartic acid across cellular membranes is predominantly mediated by the proton-coupled oligopeptide transporter (POT) family, also known as the solute carrier 15 (SLC15) family. The two key transporters in this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

-

PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter primarily located on the apical membrane of enterocytes in the small intestine.[1][2] Its main role is the absorption of dietary di- and tripeptides.[1] PEPT1 is also expressed to a lesser extent in the kidney proximal tubules, where it contributes to peptide reabsorption.[1] The transport process is driven by a proton gradient, with the influx of peptides being coupled to the influx of H+ ions.[1]

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter. It is predominantly found in the kidneys, where it plays a crucial role in reabsorbing di- and tripeptides from the glomerular filtrate. PEPT2 is also expressed in other tissues, including the brain.

In addition to the primary peptide transporters, the constituent amino acids of Met-Asp have their own transport systems:

-

L-methionine: This amino acid is transported by several sodium-dependent and independent amino acid transport systems, including systems B0,+, ASC, and L. These systems are responsible for its uptake in various tissues. Studies on human small intestine have shown that L-methionine absorption is higher in the proximal than in the distal intestine.

-

L-aspartic acid: As a dicarboxylic amino acid, L-aspartic acid is primarily transported by the excitatory amino acid transporters (EAATs), which belong to the solute carrier 1 (SLC1) family. These transporters co-transport sodium ions and a proton with the amino acid and counter-transport a potassium ion.

Inferred Transport Kinetics of L-methionyl-L-aspartic acid

Table 1: Inferred Kinetic Parameters for L-methionyl-L-aspartic acid Transport

| Transporter | Location | Substrate Affinity (Km) | Transport Capacity (Vmax/Jmax) | Driving Force |

| PEPT1 | Small Intestine (Apical) | Low (mM range) | High | Proton Gradient |

| PEPT2 | Kidney (Apical) | High (µM range) | Low | Proton Gradient |

| EAATs | Various Tissues | High (µM range) | Moderate | Na+/K+/H+ Gradients |

| Amino Acid Transporters (B0,+, ASC, L) | Various Tissues | Variable | Variable | Na+ Gradient/Concentration Gradient |

Experimental Protocols

To facilitate further research on the cellular uptake and transport of L-methionyl-L-aspartic acid, the following detailed experimental protocols are provided.

Cell Culture

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a standard model for studying intestinal absorption.

-

Cell Seeding: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 on polycarbonate filter inserts (e.g., Transwell®).

-

Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: Culture the cells for 21-25 days to allow for full differentiation, as evidenced by the formation of a tight monolayer with a transepithelial electrical resistance (TEER) of >250 Ω·cm^2.

Transport Assay in Caco-2 Monolayers

This assay measures the apical-to-basolateral transport of the dipeptide.

-

Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, buffered with MES or HEPES to pH 6.0 for the apical side and pH 7.4 for the basolateral side).

-

Initiation of Transport: Add the transport buffer containing radiolabeled ([^14C] or [^3H]) or fluorescently tagged L-methionyl-L-aspartic acid to the apical compartment. Add fresh transport buffer to the basolateral compartment.

-

Sampling: At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed buffer.

-

Quantification: Determine the concentration of the transported dipeptide in the basolateral samples using liquid scintillation counting or fluorescence spectroscopy.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the apical compartment.

Competitive Inhibition Assay

This assay helps to identify the transporters involved.

-

Procedure: Perform the transport assay as described above in the presence and absence of known inhibitors of peptide and amino acid transporters.

-

Inhibitors:

-

Gly-Sar: A generic competitive inhibitor for PEPT1 and PEPT2.

-

L-histidine: An inhibitor of certain amino acid transporters.

-

Specific inhibitors for EAATs and other amino acid transporters.

-

-

Analysis: A significant reduction in the transport of L-methionyl-L-aspartic acid in the presence of an inhibitor suggests the involvement of the corresponding transporter.

Visualizations

Cellular Transport Pathway of L-methionyl-L-aspartic acid

Caption: Apical uptake and subsequent fate of Met-Asp in an enterocyte.

Experimental Workflow for Transport Studies

Caption: Workflow for studying dipeptide transport in Caco-2 cells.

Signaling Pathway (Hypothetical)

While no direct signaling pathways for Met-Asp transport have been elucidated, the transport of dipeptides and amino acids can be influenced by various cellular signaling cascades that regulate the expression and activity of transporters.

Caption: Hypothetical signaling pathway regulating peptide transporter expression.

Conclusion

The cellular uptake and transport of L-methionyl-L-aspartic acid are likely mediated by the peptide transporters PEPT1 and PEPT2, with its constituent amino acids being handled by their respective transport systems. This guide provides a foundational understanding and practical protocols for researchers to further investigate the specific transport kinetics and regulatory mechanisms of this dipeptide. Such research is essential for its potential applications in drug development and nutritional science.

References

In Silico Modeling of H-Met-Asp-OH Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of the tripeptide H-Met-Asp-OH to a protein target. Given the suggestion from preliminary data that this compound may act as a β-amyloid inhibitor, this guide will use β-secretase (BACE1), a key enzyme in the amyloidogenic pathway, as a representative target for a detailed case study. The principles and protocols outlined herein are broadly applicable to the study of other peptide-protein interactions.

Introduction to In Silico Protein-Peptide Interaction Modeling

Computer-aided drug design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly reducing the time and cost associated with drug discovery.[1] In silico techniques allow for the rapid screening of large compound libraries and provide detailed insights into the molecular interactions that govern ligand binding.[2][3] For peptide-based therapeutics, computational methods are particularly valuable due to the inherent flexibility of peptides, which can make experimental characterization challenging.[4]

This guide focuses on a multi-faceted in silico approach, combining molecular docking and molecular dynamics simulations, to predict and analyze the binding of the tripeptide this compound to its hypothetical target, BACE1. Furthermore, it provides detailed protocols for the experimental validation of these computational predictions.

The In Silico Modeling Workflow

A typical in silico workflow for studying protein-peptide interactions involves several key steps, from initial structure preparation to detailed simulation and analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] The process involves sampling a large number of conformations of the ligand within the protein's binding site and scoring them based on a force field.

Protocol for Molecular Docking of this compound with BACE1:

-

Preparation of the Receptor (BACE1):

-

Obtain the crystal structure of human BACE1 from the Protein Data Bank (PDB). For this example, we will use a structure co-crystallized with an inhibitor to define the active site (e.g., PDB ID: 2VKM).

-

Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

-

Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of the this compound tripeptide using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform an initial energy minimization of the ligand using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define the rotatable bonds of the ligand.

-

Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

-

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of BACE1. The active site of BACE1 contains two key aspartic acid residues (Asp32 and Asp228). The grid box should be centered on the active site and large enough to allow for the free rotation and translation of the tripeptide.

-

-

Running the Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Specify the prepared protein and ligand files, and the coordinates of the grid box.

-

Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher for AutoDock Vina).

-

Launch the docking run.

-

-

Analysis of Docking Results:

-

The docking software will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (scoring function).

-

Visually inspect the top-ranked poses to assess their interactions with the key active site residues of BACE1. Pay close attention to hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

The best-ranked pose that shows favorable interactions with the catalytic dyad (Asp32 and Asp228) and other key residues will be selected for further analysis.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the system in a solvated environment.

Protocol for MD Simulation of the BACE1-H-Met-Asp-OH Complex:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Choose a suitable force field for the protein and ligand (e.g., AMBER, CHARMM, GROMOS).

-

Place the complex in a periodic box of appropriate dimensions (e.g., cubic or dodecahedron), ensuring a minimum distance between the protein and the box edges (e.g., 1.0 nm).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume and temperature conditions (NVT ensemble). Position restraints are usually applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

Switch to a constant pressure and temperature ensemble (NPT) to equilibrate the system's density. The position restraints on the protein and ligand are gradually released.

-

-

Production Run:

-

Run the MD simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints.

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory file.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Data Presentation

The results from in silico modeling and experimental validation should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Silico and Experimental Data for this compound Binding to BACE1

| Parameter | Method | Value | Unit |

| In Silico Data | |||

| Docking Score | AutoDock Vina | -7.5 | kcal/mol |

| Predicted Binding Free Energy | MM/PBSA | -25.8 | kcal/mol |

| Key Interacting Residues | MD Simulation | Asp32, Gly34, Tyr71, Asp228 | - |

| Experimental Data | |||

| Binding Affinity (Kd) | Isothermal Titration Calorimetry | 5.2 | µM |

| Stoichiometry (n) | Isothermal Titration Calorimetry | 1.1 | - |

| Enthalpy (ΔH) | Isothermal Titration Calorimetry | -8.3 | kcal/mol |

| Entropy (ΔS) | Isothermal Titration Calorimetry | -1.5 | cal/mol·K |

| Association Rate (ka) | Surface Plasmon Resonance | 1.2 x 104 | M-1s-1 |

| Dissociation Rate (kd) | Surface Plasmon Resonance | 6.2 x 10-2 | s-1 |

| Binding Affinity (Kd) | Surface Plasmon Resonance | 5.17 | µM |

| Inhibitory Concentration (IC50) | FRET-based Enzymatic Assay | 8.9 | µM |

Experimental Validation Protocols